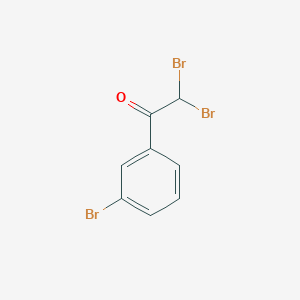
2,2-Dibromo-1-(3-bromophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(3-bromophenyl)ethanone is an organic compound characterized by its molecular formula C8H5Br3O. It is a derivative of acetophenone with bromine atoms at the 2 and 2' positions and a bromophenyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the bromination of acetophenone derivatives. One common approach involves the reaction of 3-bromophenyl magnesium bromide with bromoacetyl bromide under controlled conditions. The reaction typically requires a dry, inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale bromination reactions. These reactions are carried out in specialized reactors with precise temperature and pressure controls to ensure high yield and purity. The use of catalysts and phase-transfer agents can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-1-(3-bromophenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of substituted phenyl compounds or ethers.
Scientific Research Applications
2,2-Dibromo-1-(3-bromophenyl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to various biological responses. The exact mechanism of action depends on the context in which the compound is used and the specific biological system being studied.
Comparison with Similar Compounds
2,2-Dibromo-1-(3-bromophenyl)ethanone is similar to other brominated acetophenones, such as 2,2-Dibromo-1-(4-bromophenyl)ethanone. it is unique in its substitution pattern, which can influence its reactivity and biological activity. Other similar compounds include:
2,2-Dibromo-1-(4-bromophenyl)ethanone
2,2,4'-Tribromoacetophenone
2,2-Dibromobiphenyl
These compounds share structural similarities but differ in their positions of bromination, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C8H5Br3O |
|---|---|
Molecular Weight |
356.84 g/mol |
IUPAC Name |
2,2-dibromo-1-(3-bromophenyl)ethanone |
InChI |
InChI=1S/C8H5Br3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H |
InChI Key |
SZAMIQORYWUBNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















